The Core Mechanism of CBP/p300-IN-1: A Technical Guide for Researchers
The Core Mechanism of CBP/p300-IN-1: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CBP/p300-IN-1 is a highly potent and selective small molecule inhibitor targeting the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. By competitively binding to the acetyl-lysine binding pocket within the bromodomain, CBP/p300-IN-1 effectively disrupts a critical "reader" function in epigenetic regulation. This inhibition prevents the recruitment of the CBP/p300 complex to acetylated histones and transcription factors, leading to the downregulation of key oncogenic gene expression programs. This guide provides a detailed overview of its mechanism of action, supported by quantitative data, in-depth experimental protocols, and visual diagrams of the associated pathways and workflows.
Introduction to CBP/p300 and Bromodomain Function
The proteins CBP (also known as CREBBP) and p300 are highly similar master transcriptional co-activators that play a central role in regulating gene expression.[1] They integrate signals from numerous pathways to control cellular processes like proliferation, differentiation, and DNA repair.[2] Their function is multifaceted, involving:
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Histone Acetyltransferase (HAT) Activity: The catalytic HAT domain "writes" acetyl marks on lysine (B10760008) residues of histone tails (e.g., H3K18ac, H3K27ac). This modification neutralizes the positive charge of lysine, relaxing the chromatin structure and making DNA more accessible for transcription.[3]
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Scaffolding: They act as large scaffolding proteins, recruiting the basal transcription machinery, including RNA Polymerase II, to gene promoters and enhancers.[1]
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Bromodomain (BRD) "Reader" Function: The bromodomain is a specialized protein module that recognizes and binds to acetylated lysine residues. This "reading" function is crucial for tethering the CBP/p300 complex to active chromatin regions, thereby stabilizing transcription factor complexes and promoting gene expression.[4]
CBP/p300-IN-1 specifically targets this "reader" function by occupying the bromodomain, preventing it from engaging with its natural acetylated lysine targets.
Mechanism of Action of CBP/p300-IN-1
CBP/p300-IN-1, also identified as compound 172, is a potent inhibitor of the bromodomains of both CBP and p300.[5] Its mechanism of action can be detailed as follows:
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Competitive Bromodomain Binding: The inhibitor directly competes with acetylated lysine residues for binding within the bromodomain pocket of CBP and p300.
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Disruption of Protein Tethering: By occupying the bromodomain, CBP/p300-IN-1 prevents the CBP/p300 protein complex from localizing to and/or being stabilized at acetylated chromatin sites, particularly at active enhancers and promoters.
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Eviction from Enhancer Regions: This leads to the eviction of the CBP/p300 co-activator complex from key enhancer regions that drive the expression of oncogenes. For instance, in hematologic malignancies, inhibition of the CBP/p300 bromodomain leads to the rapid eviction of these co-activators from enhancers occupied by critical transcription factors like MYB and IRF4.[6]
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Transcriptional Repression: The absence of the CBP/p300 co-activator at these sites results in a failure to efficiently recruit and assemble the transcriptional machinery, leading to a significant downregulation of target gene expression. This has been shown to affect the expression of oncogenes such as MYC, MYB, and SOX2.[3][6][7]
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Phenotypic Consequences: The repression of these critical genes ultimately leads to anti-proliferative effects, cell cycle arrest, and induction of differentiation in cancer cells, as demonstrated in prostate cancer cell lines.[5]
The following diagram illustrates the core mechanism of action.
Quantitative Data
CBP/p300-IN-1 demonstrates high potency in biochemical assays. The following table summarizes its inhibitory activity and provides context by comparing it with other known CBP/p300 inhibitors.
| Compound | Target Domain | Assay Type | Target | IC50 / EC50 / Kd | Reference |
| CBP/p300-IN-1 (Cpd 172) | Bromodomain | Biochemical | CBP | 2.3 nM | [5] |
| Biochemical | p300 | 2.1 nM | [5] | ||
| A-485 | HAT | Biochemical | p300 | 60 nM | [8] |
| HAT | Cellular (H3K27ac) | p300/CBP | 103 nM | [9] | |
| CCS1477 (Inobrodib) | Bromodomain | Binding Assay | p300/CBP | 4 nM (Kd) | [5] |
| Bromodomain | Binding Assay | BRD4 | 245 nM (Kd) | [5] | |
| I-CBP112 | Bromodomain | Temp. Shift | CBP | 7.8 °C (ΔTm) | [10] |
| Bromodomain | Temp. Shift | p300 | 8.6 °C (ΔTm) | [10] |
Key Signaling Pathways Affected
CBP/p300 acts as a critical node for numerous signaling pathways implicated in cancer. By inhibiting the bromodomain, CBP/p300-IN-1 can modulate these pathways, leading to therapeutic effects.
MYC/MYB-Driven Transcription in Hematologic Malignancies
In many leukemias and lymphomas, the transcription factors MYC and MYB are essential for maintaining the malignant state. CBP/p300 are recruited to enhancers that control the expression of these oncogenes. Bromodomain inhibition evicts CBP/p300 from these sites, leading to a shutdown of the oncogenic network.[6]
Wnt/β-catenin Signaling
The role of CBP/p300 in Wnt signaling is complex. They can act as co-activators by binding to β-catenin to promote target gene expression. However, they can also bind to the transcription factor TCF, which can inhibit Wnt signaling.[11] By disrupting the interaction of the CBP/p300 bromodomain with acetylated proteins in the complex, inhibitors can modulate the transcriptional output of this pathway, which is often dysregulated in cancer.
p53 Signaling Pathway
CBP/p300 are known to acetylate the tumor suppressor protein p53, which stabilizes p53 and enhances its transcriptional activity.[2][7] The CBP/p300 bromodomain can also bind to acetylated p53, facilitating the recruitment of the transcriptional machinery to p53 target genes involved in cell cycle arrest and apoptosis.[2] Inhibition of the bromodomain can interfere with this process.
The diagram below shows the central role of CBP/p300 and the point of intervention for a bromodomain inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CBP/p300 bromodomain inhibitors like CBP/p300-IN-1.
Biochemical Assay: AlphaLISA for Bromodomain Inhibition (IC50 Determination)
This assay quantifies the ability of an inhibitor to disrupt the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that, when in close proximity, generate a luminescent signal. A biotinylated, acetylated histone peptide binds to streptavidin-coated donor beads. A GST-tagged bromodomain protein binds to anti-GST-coated acceptor beads. When the bromodomain binds the peptide, the beads are brought together, generating a signal. An inhibitor disrupts this interaction, reducing the signal.
Materials:
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Recombinant CBP or p300 Bromodomain (GST-tagged)
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Biotinylated Histone H3 peptide acetylated at K27 (Biotin-H3K27ac)
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Streptavidin-coated Donor Beads
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Anti-GST AlphaLISA Acceptor Beads
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CBP/p300-IN-1 (or test compound) serially diluted in DMSO
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Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4)
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384-well white OptiPlate™
Procedure:
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Reagent Preparation: Prepare solutions of the bromodomain protein and biotin-H3K27ac peptide in assay buffer at 2x the final desired concentration.
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Compound Plating: Add 20-50 nL of serially diluted CBP/p300-IN-1 in DMSO to the wells of a 384-well plate. Include DMSO-only wells for high signal (no inhibition) and buffer-only wells for low signal (background).
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Protein/Peptide Addition: Add 5 µL of the 2x bromodomain protein solution to each well. Add 5 µL of the 2x biotin-H3K27ac peptide solution to each well.
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Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the binding reaction to reach equilibrium.
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Bead Addition: Prepare a 2x mixture of Anti-GST Acceptor beads and Streptavidin Donor beads in assay buffer (protect from light). Add 10 µL of this bead mixture to each well.
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Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
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Data Acquisition: Read the plate on an EnVision® or similar plate reader capable of AlphaLISA detection.
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Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
References
- 1. The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p300/CBP is an essential driver of pathogenic enhancer activity and gene expression in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CBP/p300 and SIRT1 Are Involved in Transcriptional Regulation of S-Phase Specific Histone Genes | PLOS One [journals.plos.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
